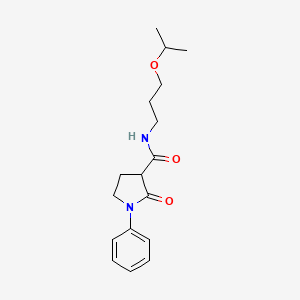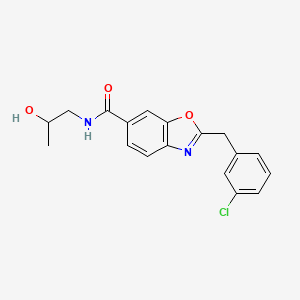
N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide, also known as CGP-37157, is a compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is a potent inhibitor of the mitochondrial Na+/Ca2+ exchanger, which is responsible for regulating the exchange of calcium and sodium ions across the mitochondrial membrane.
Mechanism of Action
N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide inhibits the mitochondrial Na+/Ca2+ exchanger, which is responsible for regulating the exchange of calcium and sodium ions across the mitochondrial membrane. This inhibition leads to an increase in mitochondrial calcium levels, which has been shown to have a protective effect against oxidative stress and cell death.
Biochemical and Physiological Effects
N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide has been shown to have a number of biochemical and physiological effects. In addition to its role in protecting against mitochondrial dysfunction, N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to improve cardiac function and reduce the severity of ischemic injury in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide in lab experiments is its potency and specificity as an inhibitor of the mitochondrial Na+/Ca2+ exchanger. However, its use is limited by its relatively short half-life and the need for high concentrations to achieve effective inhibition.
Future Directions
There are several potential future directions for research on N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide. One area of interest is its potential application in the treatment of cancer, particularly those types that are associated with mitochondrial dysfunction. Another area of interest is its role in the regulation of autophagy, which is a cellular process that plays a critical role in the maintenance of cellular homeostasis. Additionally, further studies are needed to determine the optimal dosing and administration of N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide for therapeutic use.
Conclusion
In conclusion, N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide is a compound that has gained significant attention in scientific research due to its potential application in various fields. Its inhibition of the mitochondrial Na+/Ca2+ exchanger has been shown to have a protective effect against mitochondrial dysfunction and cell death in models of neurodegenerative diseases and ischemic injury. While there are limitations to its use, N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide has the potential to be a valuable tool in the study of mitochondrial function and the development of therapeutics for a variety of diseases.
Synthesis Methods
The synthesis of N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide involves the reaction of 2-pyridinecarboxylic acid with thionyl chloride, followed by the reaction with N-phenylsulfonyl chloride and 3-chloroaniline. The resulting intermediate is then reacted with N-(tert-butoxycarbonyl)glycine and deprotected to yield N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide.
Scientific Research Applications
N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide has been extensively studied for its potential application in various fields of scientific research. One of the major areas of interest is its role in the treatment of neurological disorders, particularly those associated with mitochondrial dysfunction. N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide has been shown to protect against mitochondrial calcium overload and prevent cell death in models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c20-15-7-6-8-16(13-15)23(27(25,26)17-9-2-1-3-10-17)14-19(24)22-18-11-4-5-12-21-18/h1-13H,14H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYGTKZLVLFYFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[benzyl(methyl)amino]methyl}-N-[(6-methyl-2-pyridinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6032637.png)
![2-[(cyclohexylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6032658.png)
![4-[(2-hydroxybenzylidene)amino]-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B6032669.png)
![4-[6-bromo-3-nitro-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6032673.png)
![N-(3-fluorophenyl)-2-{[4-hydroxy-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B6032679.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 2-(acetyloxy)benzoate](/img/structure/B6032680.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B6032687.png)
![4-methoxy-N-({1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B6032691.png)
![4-[(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)carbonyl]morpholine](/img/structure/B6032699.png)
![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B6032703.png)

![6-chloro-N~4~-[2-(4-methoxyphenyl)ethyl]-2,4-pyrimidinediamine](/img/structure/B6032730.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[(1-methyl-2-piperidinyl)methyl]benzamide](/img/structure/B6032738.png)